molecular formula C8H15ClO3S B13493492 3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride

3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride

Cat. No.: B13493492
M. Wt: 226.72 g/mol
InChI Key: HSOOPPMADFOFPX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-cyclobutoxy-2-methylpropane-1-ol with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .

Chemical Reactions Analysis

3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the formation of sulfonamides, where the compound reacts with amines to form stable sulfonamide linkages .

Comparison with Similar Compounds

3-Cyclobutoxy-2-methylpropane-1-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which can influence its reactivity and the stability of the products formed in its reactions .

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

3-cyclobutyloxy-2-methylpropane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c1-7(6-13(9,10)11)5-12-8-3-2-4-8/h7-8H,2-6H2,1H3

InChI Key

HSOOPPMADFOFPX-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CCC1)CS(=O)(=O)Cl

Origin of Product

United States

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